

Mass Spectrometry of 3-(4-Bromophenyl)-3-oxopropanenitrile: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-(4-Bromophenyl)-3-oxopropanenitrile

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This technical guide provides a detailed analysis of the mass spectrometry of **3-(4-Bromophenyl)-3-oxopropanenitrile**, a compound of interest in various fields of chemical and pharmaceutical research. This document outlines the predicted fragmentation patterns under electron ionization (EI), offers a comprehensive experimental protocol for its analysis, and presents the data in a structured format for clarity and ease of use.

Introduction

3-(4-Bromophenyl)-3-oxopropanenitrile, with the molecular formula C_9H_6BrNO , has a molecular weight of approximately 224.06 g/mol and an exact mass of about 222.96 g/mol. [1][2][3] Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in complex matrices. This guide focuses on the fragmentation pathways expected under electron ionization, a common technique for the analysis of small molecules.

Predicted Mass Spectrometry Data

Due to the limited availability of public experimental mass spectra for **3-(4-Bromophenyl)-3-oxopropanenitrile**, the following data is based on established principles of mass spectrometry and the known fragmentation patterns of related chemical moieties, such as aromatic ketones and nitriles. [4][5] The presence of a bromine atom is a key feature, as it will result in a

characteristic M+2 isotope peak with an intensity almost equal to the molecular ion peak, owing to the natural abundance of the ^{79}Br and ^{81}Br isotopes.

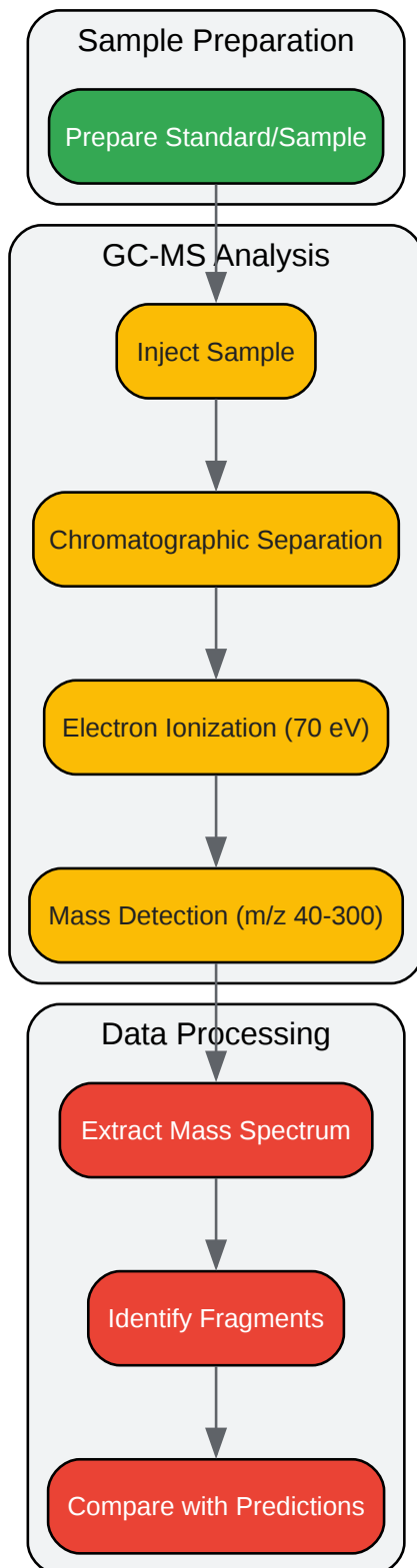
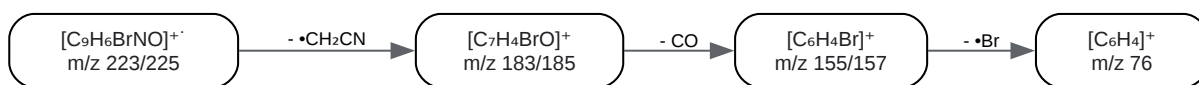
Table of Predicted Fragment Ions

The following table summarizes the major predicted fragment ions for **3-(4-Bromophenyl)-3-oxopropanenitrile** under electron ionization. The m/z values are given for the fragments containing the ^{79}Br isotope. Corresponding peaks for the ^{81}Br isotope would be observed at m/z + 2.

m/z (^{79}Br)	Predicted Fragment Ion	Proposed Structure	Notes
223	$[\text{M}]^+$	$[\text{C}_9\text{H}_6^{79}\text{BrNO}]^+$	Molecular Ion
183/185	$[\text{M} - \text{CH}_2\text{CN}]^+$	$[\text{C}_7\text{H}_4^{79}\text{BrO}]^+$	Loss of the cyanomethyl radical (α -cleavage)
155/157	$[\text{C}_6\text{H}_4^{79}\text{Br}]^+$	$[\text{C}_6\text{H}_4^{79}\text{Br}]^+$	Loss of CO from the $[\text{M} - \text{CH}_2\text{CN}]^+$ fragment
127	$[\text{C}_7\text{H}_4\text{O}]^+$	$[\text{C}_7\text{H}_4\text{O}]^+$	Loss of Br radical from the $[\text{M} - \text{CH}_2\text{CN}]^+$ fragment
76	$[\text{C}_6\text{H}_4]^+$	$[\text{C}_6\text{H}_4]^+$	Loss of Br radical from the $[\text{C}_6\text{H}_4\text{Br}]^+$ fragment
40	$[\text{CH}_2\text{CN}]^+$	$[\text{CH}_2\text{CN}]^+$	Cyanomethyl cation

Predicted Fragmentation Pathway

The fragmentation of **3-(4-Bromophenyl)-3-oxopropanenitrile** is anticipated to be initiated by the ionization of the molecule, followed by cleavage at the bonds adjacent to the carbonyl group (α -cleavage), which is a common fragmentation pathway for ketones.^[6] The charge is likely to be stabilized on the aromatic portion of the molecule.



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